
5-溴-N-(吡啶-4-基)嘧啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine is a useful research compound. Its molecular formula is C9H7BrN4 and its molecular weight is 251.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 激酶抑制剂:5-溴-N-(吡啶-4-基)嘧啶-2-胺已被研究为潜在的激酶抑制剂。 激酶在细胞信号通路中起着至关重要的作用,抑制特定的激酶可以在癌症和炎症性疾病等疾病中带来治疗益处 .
- 细胞周期蛋白依赖性激酶 (CDK) 抑制:分子对接研究已经探索了其与 CDK2、CDK4 和 CDK6 的相互作用。 这些激酶调节细胞周期的进程,针对它们与癌症治疗有关 .
- 纳米复合材料的功能化:研究人员已经探索了将 5-溴-N-(吡啶-4-基)嘧啶-2-胺掺入纳米复合材料以用于各种应用。 其独特的结构可以增强材料性能,例如导电性或稳定性 .
药物化学与药物开发
材料科学与纳米技术
总之,5-溴-N-(吡啶-4-基)嘧啶-2-胺在药物发现、材料科学、生物研究和分析化学中都有应用。 其多功能性使其成为科学研究中的一种宝贵化合物 . 如果你需要更多细节或有任何其他问题,请随时提问! 😊
作用机制
Target of Action
Pyrimidin-2-amine derivatives have been reported to have significant biological and therapeutic value , suggesting that they may interact with a variety of targets.
Mode of Action
It’s known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that the compound may interact with its targets through a similar mechanism.
Result of Action
Pyrimidin-2-amine derivatives have been reported to have significant biological and therapeutic value , suggesting that they may have a variety of effects at the molecular and cellular level.
生化分析
Biochemical Properties
5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in cellular signaling pathways. The compound’s bromine atom and pyridine ring facilitate binding to the active sites of these enzymes, potentially inhibiting or modulating their activity. Additionally, 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine can interact with proteins involved in DNA replication and repair, influencing the stability and function of these proteins .
Cellular Effects
The effects of 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine on cellular processes are profound. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling molecules. This modulation can impact gene expression, cellular metabolism, and overall cell function. In various cell types, including cancer cells, 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine has demonstrated the ability to induce apoptosis and inhibit cell proliferation .
Molecular Mechanism
At the molecular level, 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atom and pyridine ring allow it to fit into the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine can affect the stability and function of DNA and RNA molecules, further impacting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are particularly evident in in vitro studies, where the compound’s stability can be closely monitored .
Dosage Effects in Animal Models
In animal models, the effects of 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine vary with different dosages. At low doses, the compound has been shown to modulate enzyme activity and influence cellular signaling pathways without causing significant toxicity. At higher doses, 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine can induce toxic effects, including liver and kidney damage. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s interactions with metabolic enzymes highlight its potential impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins .
Subcellular Localization
The subcellular localization of 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA molecules, or to the mitochondria, where it can influence cellular energy metabolism. The precise localization of 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine is essential for understanding its biochemical and cellular effects .
属性
IUPAC Name |
5-bromo-N-pyridin-4-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h1-6H,(H,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQAMMQNVDCGEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397694 |
Source


|
| Record name | 5-bromo-N-pyridin-4-ylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887433-72-9 |
Source


|
| Record name | 5-bromo-N-pyridin-4-ylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)
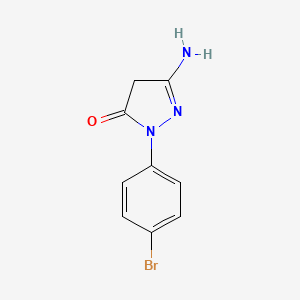
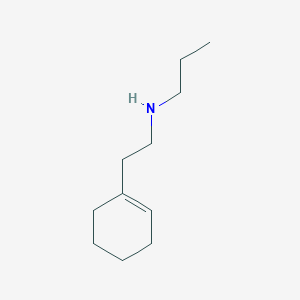
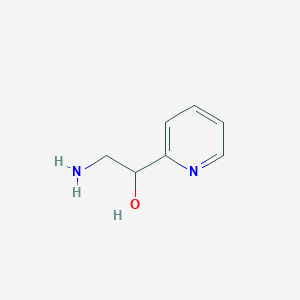
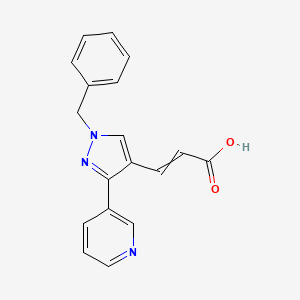

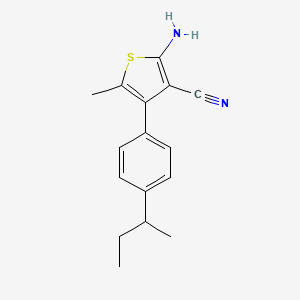


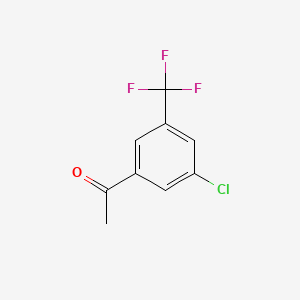
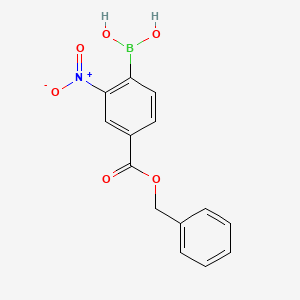
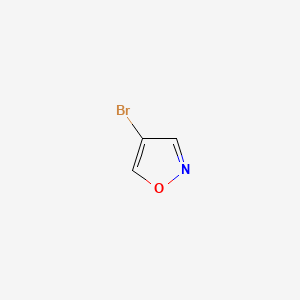
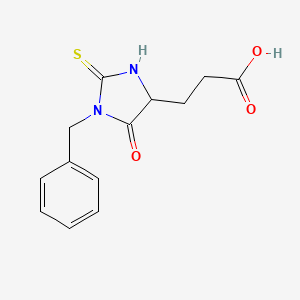
![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)
